1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone
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Overview
Description
The compound “1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone” is a complex organic molecule. It is related to a series of compounds that have been designed and synthesized for their potential anticancer activity . These compounds have been evaluated against various cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides were designed and synthesized .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, in a thiazolidine-4-one derivative, the central thiazolidine ring was found to be essentially planar and formed a dihedral angle with the methoxy-substituted benzene ring and the 1,3-benzodioxole ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles were synthesized via a Pd - catalyzed C-N cross - coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the HOMO and LUMO electron-density plots were computed using the DFT/B3LYP/6-311G++ (d,p) basis set .Scientific Research Applications
Enantioselective Synthesis
A study discusses the enantioselective synthesis of azetidinones from D-glyceraldehyde acetonide, indicating the importance of these compounds in creating enantiomerically pure substances, which could have implications in various fields including medicinal chemistry (H. Matsunaga et al., 1983).
Antimicrobial Activity
Another research focuses on the synthesis of novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans, showing their antimicrobial activities. This suggests azetidinone derivatives can play a crucial role in developing new antimicrobial agents (D. Kumar et al., 2007).
Pharmacological Evaluation
A third paper elaborates on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, and their pharmacological evaluation against various bacterial and fungal strains. This underlines the potential of azetidinone derivatives in pharmaceutical research (K. Mistry & K. R. Desai, 2006).
Synthesis of Beta-Lactams
Further research involves the synthesis of C4-keto-functionalized azetidinones and their application in creating highly functionalized proline derivatives, which are important for antibiotic synthesis. This emphasizes the role of azetidinones in synthesizing complex molecules for medical use (M. Jacobsen et al., 2002).
Chemicoenzymatic Synthesis of Monobactams
Another study describes the chemicoenzymatic approach to synthesize monobactams, highlighting the versatile use of azetidinones in creating compounds with strong activity against gram-negative bacteria, showcasing the potential of these derivatives in addressing antibiotic resistance (Yamashita Haruo et al., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-2-benzylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c22-20(13-26-12-15-4-2-1-3-5-15)21-9-16(10-21)11-23-17-6-7-18-19(8-17)25-14-24-18/h1-8,16H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRXUYPCVKJJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSCC2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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